

# What is the chemical structure of Sinoacutine

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## Compound of Interest

Compound Name: **Sinoacutine**

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## An In-depth Technical Guide to the Chemical Structure of **Sinoacutine**

This guide provides a comprehensive overview of the chemical structure, properties, and structural elucidation of **Sinoacutine**, a morphinan alkaloid. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

## Chemical Identity and Properties

**Sinoacutine**, also known as (-)-Salutaridine, is a tetracyclic alkaloid found in plants such as *Sinomenium acutum*.<sup>[1][2]</sup> Its chemical structure is characterized by a phenanthrene nucleus and an ethylamine bridge, making it structurally similar to morphine.<sup>[3]</sup>

## Chemical Identifiers

Identifier	Value
IUPAC Name	(9 $\alpha$ ,13 $\alpha$ )-5,6,8,14-Tetrahydro-4-hydroxy-3,6-dimethoxy-17-methylmorphinan-7-one <sup>[1][4]</sup>
CAS Number	4090-18-0 <sup>[1][4]</sup>
Chemical Formula	C <sub>19</sub> H <sub>21</sub> NO <sub>4</sub> <sup>[1][4]</sup>
Molecular Weight	327.38 g/mol <sup>[5]</sup>
SMILES	COC1=C[C@@]2(C3=C(O)C(OC)=CC=C3C[C@@H]4N(C)CC2)C4=CC1=O <sup>[1][2]</sup>
InChI Key	GVTRUVGBZQJVTF-ORAYPTAES-N <sup>[1][4]</sup>

## Physicochemical Properties

Property	Value
Physical Description	Powder[6]
Melting Point	198°C[4]
Boiling Point	532.5 ± 50.0 °C at 760 mmHg (estimated)[4]
Density	1.3 ± 0.1 g/cm³[4]
Water Solubility	1.303 x 10⁴ mg/L at 25°C (estimated)[4]
Purity	≥98%[5][6]
Solubility	Soluble in Chloroform, Dichloromethane, DMSO, DMF, and Ethanol.[2][6]

## Chemical Structure

The definitive three-dimensional structure of **Sinoacutine** has been determined by X-ray crystallography. The following diagram illustrates the 2D chemical structure.

Caption: 2D Chemical Structure of **Sinoacutine**.

## Experimental Protocols for Structural Elucidation

The structure of **Sinoacutine** was determined and confirmed through a combination of spectroscopic methods, primarily X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

### X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including absolute stereochemistry. A study on the refinement of **Sinoacutine**'s crystal structure provided the following experimental details.

Methodology:

- Source of Material: **Sinoacutine** was isolated from the mother liquor remaining after the extraction of sinomenine from the roots of *S. acutum*. Isolation was performed using repeated column chromatography on silica gel.[2]
- Crystallization: Brownish single crystals suitable for X-ray analysis were obtained by repeated recrystallization from a petroleum ether/acetone eluent.[2]
- Data Collection: A crystal of suitable size was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 297 K.[2]
- Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

#### Crystallographic Data:

Parameter	Value
Crystal System	Orthorhombic[2]
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub> [2]
Unit Cell Dimensions	a = 10.817(2) Å, b = 11.463(2) Å, c = 13.025(2) Å[2]
Volume (V)	1615.0 Å <sup>3</sup> [2]
Molecules per Unit Cell (Z)	4[2]
Final R-factor (Rgt(F))	0.038[2]
Temperature	297 K[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed NMR spectral data for **Sinoacutine** is found within specialized literature, a general protocol for the structural elucidation of a novel alkaloid like **Sinoacutine** using modern NMR techniques is as follows.

#### Methodology:

- Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- 1D NMR Spectra Acquisition:
  - $^1\text{H}$  NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
  - $^{13}\text{C}$  NMR: Shows the number of different types of carbon atoms in the molecule.
- 2D NMR Spectra Acquisition:
  - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning protons to their attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.
- Data Interpretation: The combination of these spectra allows for the piecing together of the molecular structure, from individual spin systems to the complete 3D conformation.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. A typical protocol for analyzing **Sinoacutine** would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

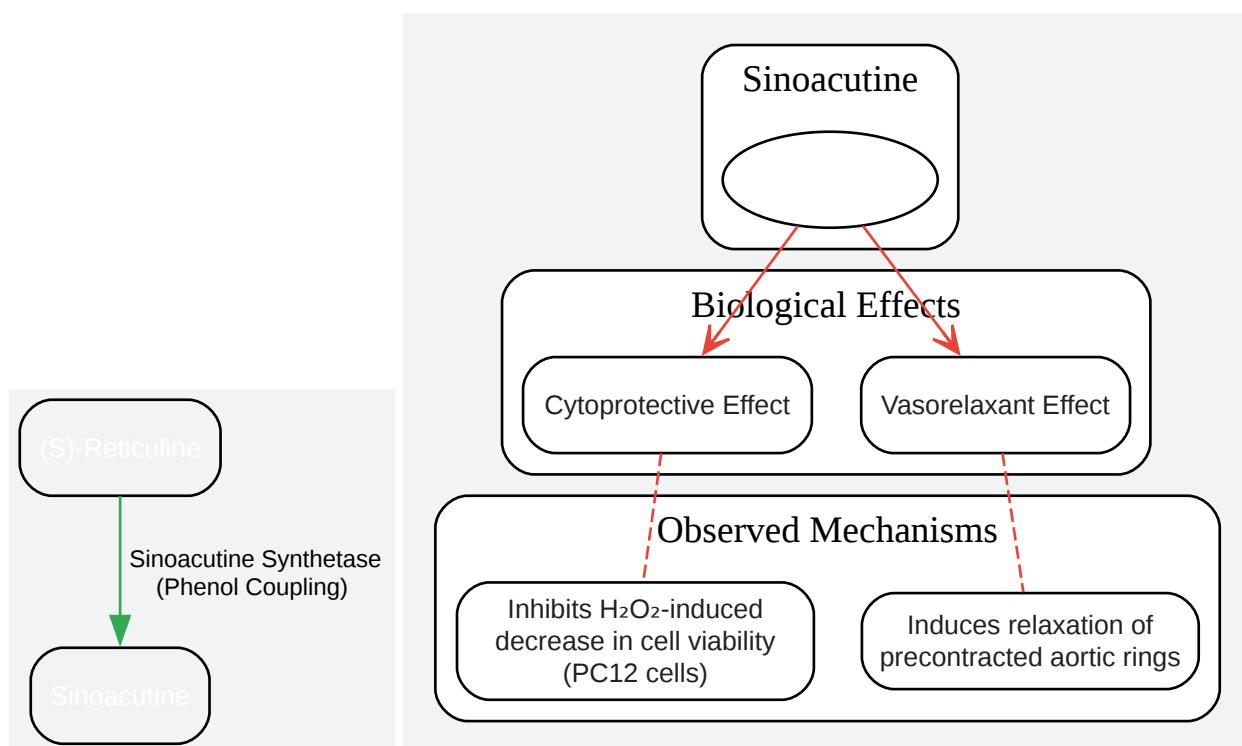
Methodology:

- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
- **Chromatographic Separation (UPLC/HPLC):** The sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system. The compound is passed through a column (e.g., C18) to separate it from any minor impurities. A gradient elution with a mobile phase of water and acetonitrile (both often containing 0.1% formic acid to aid ionization) is typically used.
- **Ionization:** As the compound elutes from the column, it enters the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which generates protonated molecules  $[M+H]^+$  in positive ion mode.
- **Mass Analysis:**
  - **Full Scan MS:** The instrument scans a range of mass-to-charge ratios ( $m/z$ ) to determine the  $m/z$  of the parent ion, providing the molecular weight. High-resolution mass spectrometry (e.g., using an Orbitrap or TOF analyzer) can provide a highly accurate mass, which is used to determine the elemental formula.
  - **Tandem MS (MS/MS):** The parent ion of interest is selected, fragmented (e.g., by collision-induced dissociation), and the  $m/z$  of the resulting fragment ions are analyzed. This fragmentation pattern provides valuable information about the molecular structure.

## Biosynthesis and Biological Activity

### Biosynthetic Pathway

**Sinoacutine** is an important intermediate in the biosynthesis of other alkaloids. It is formed from (S)-reticuline through a phenol coupling reaction catalyzed by the enzyme **sinoacutine synthetase**.<sup>[3]</sup> This is distinct from its isomer, salutaridine, which is synthesized from (R)-reticuline.<sup>[3]</sup>



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